ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate
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Overview
Description
Ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate: is a complex organic compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with aldehydes or ketones under acidic conditions
Industrial Production Methods: : On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : For oxidation reactions, common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3). Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C). Substitution reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products Formed: : The major products formed from these reactions can include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: : In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its indole core makes it a versatile intermediate in organic synthesis.
Biology: : In biological research, ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate has been studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: : In the medical field, derivatives of this compound are explored for their therapeutic potential. They may be used in the development of new drugs targeting various diseases.
Industry: : In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate exerts its effects involves interactions with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating biological processes. The exact mechanism may vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds: : Other compounds with similar structures include ethyl 2-(2-(1H-indol-3-yl)-2-oxoacetamido)acetate and ethyl 2-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)acetate .
Uniqueness: : this compound is unique due to its specific substitution pattern on the indole ring, which can influence its biological activity and chemical reactivity compared to other indole derivatives.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for the development of new therapeutic agents and industrial chemicals.
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Properties
IUPAC Name |
ethyl 2-[[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-3-21-12(18)8-16-15(20)14(19)13-9(2)17-11-7-5-4-6-10(11)13/h4-7,17H,3,8H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXUMUEOLVLWRQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(=O)C1=C(NC2=CC=CC=C21)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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